PSMA-11 (CAS 1366302-52-4), also known as gozetotide or HBED-CC-PSMA, is a highly specific peptidomimetic inhibitor of prostate-specific membrane antigen (PSMA) utilized primarily as a diagnostic radiotracer precursor. Structurally, it consists of a Glu-NH-CO-NH-Lys pharmacophore conjugated to the acyclic radiometal chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) . In procurement and radiopharmaceutical manufacturing, PSMA-11 is the established baseline for Gallium-68 (68Ga) positron emission tomography (PET) imaging of prostate cancer [1]. Its defining commercial and operational advantage is the HBED-CC chelator, which enables rapid, highly efficient 68Ga radiolabeling under mild, room-temperature conditions, distinguishing it from macrocyclic alternatives that require complex heating workflows [2].
While a buyer might consider substituting PSMA-11 with other clinical-stage PSMA ligands like PSMA-617 or PSMA-I&T, generic substitution fails due to fundamental differences in chelator thermodynamics and radiopharmacy workflows [1]. PSMA-617 utilizes a DOTA macrocyclic chelator, which requires heating to 95-97 °C for up to 10 minutes to achieve acceptable radiochemical yields with 68Ga [2]. This necessitates specialized heating modules and complicates the development of simple cold-kit formulations [3]. In contrast, the acyclic HBED-CC chelator of PSMA-11 allows for >95% radiochemical yield at room temperature, enabling "ready-to-use" lyophilized kits that only require the addition of generator eluate[4]. However, this substitution is unidirectional; because HBED-CC cannot stably complex therapeutic radiometals like Lutetium-177 or Actinium-225 in vivo, PSMA-11 cannot be substituted for PSMA-617 in theranostic or radioligand therapy applications [1].
The primary procurement driver for PSMA-11 is its high radiolabeling efficiency without the need for thermal activation [1]. In automated synthesis and cold-kit evaluations, PSMA-11 achieves >95% radiochemical yield (RCY) with 68Ga at room temperature (approx. 20-25 °C) within 5 to 10 minutes[2]. In direct contrast, the DOTA-conjugated comparator PSMA-617 requires heating to 95-97 °C for 8 minutes to achieve a comparable >95% RCY[3]. This thermodynamic difference dictates equipment requirements in hospital radiopharmacies.
| Evidence Dimension | 68Ga Radiolabeling Temperature and Time |
| Target Compound Data | >95% RCY at room temperature (20-25 °C) in 5-10 min |
| Comparator Or Baseline | PSMA-617 requires 95-97 °C for 8 min for >95% RCY |
| Quantified Difference | ~75 °C reduction in required process temperature |
| Conditions | 68Ga radiolabeling via automated synthesis module or cold-kit reconstitution |
Eliminates the need for heating hardware, allowing for rapid, single-step cold-kit reconstitution and streamlined radiopharmacy workflows.
The diagnostic sensitivity of PSMA-11 is driven by its high affinity for the prostate-specific membrane antigen. In competitive binding assays using purified rhPSMA, the HBED-CC conjugated PSMA-11 demonstrated a highly potent binding affinity with a Ki of 12.0 ± 2.8 nM [1]. When evaluated against a direct DOTA-conjugated analog in the exact same assay conditions, the DOTA comparator exhibited a significantly weaker affinity with a Ki of 37.6 ± 14.3 nM [1]. This demonstrates that the HBED-CC chelator positively influences the pharmacophore's target engagement.
| Evidence Dimension | PSMA Inhibition Constant (Ki) |
| Target Compound Data | Ki = 12.0 ± 2.8 nM |
| Comparator Or Baseline | Direct DOTA-conjugated analog (Ki = 37.6 ± 14.3 nM) |
| Quantified Difference | 3.1-fold higher binding affinity (lower Ki) for PSMA-11 |
| Conditions | Competitive binding assay on purified rhPSMA (Naaladase-Assay) |
Higher binding affinity ensures superior target engagement, which is critical for the sensitive PET detection of micro-metastases at low PSA levels.
Beyond surface binding, the ability of a radiotracer to internalize into the target cell dictates its retention and late-time-point imaging contrast. In comparative in vitro studies using PSMA-positive LNCaP cells, the HBED-CC conjugate (PSMA-11) demonstrated significantly higher specific cell surface uptake and internalization compared to its DOTA-conjugated counterpart [1]. Specifically, despite having similar binding motifs, the presence of the HBED-CC complex in PSMA-11 induces clear differences in specific cellular uptake, leading to superior intracellular trapping [2].
| Evidence Dimension | Specific cellular internalization rate |
| Target Compound Data | Significantly elevated specific internalization at 30 and 60 min |
| Comparator Or Baseline | DOTA-conjugated analog (lower internalization) |
| Quantified Difference | Statistically significant increase (P < 0.001) in cell lysate activity for PSMA-11 |
| Conditions | Isogenic human prostate cancer PSMA+ PC3 PIP and LNCaP cell lines at 30 and 60 min post-incubation |
Enhanced internalization leads to better intracellular accumulation of the radiotracer, improving the signal-to-noise ratio during clinical PET imaging.
While PSMA-11 is optimal for 68Ga imaging, it possesses strict limitations regarding therapeutic radiometals. The HBED-CC chelator in PSMA-11 cannot form stable complexes with beta-emitters like 177Lu or alpha-emitters like 225Ac, unlike the DOTA chelator in PSMA-617 [1]. Furthermore, biodistribution profiles differ; 68Ga-PSMA-11 exhibits significantly higher renal retention (e.g., 204 ± 70.6 %ID/g at 60 min in preclinical models) compared to 68Ga-PSMA-617 (29.2 ± 5.14 %ID/g) [2]. This high kidney uptake makes PSMA-11 unsuitable for targeted radionuclide therapy due to nephrotoxicity risks, cementing its role strictly as a diagnostic agent.
| Evidence Dimension | Radiometal compatibility and renal uptake (%ID/g) |
| Target Compound Data | Compatible only with Ga isotopes; Kidney uptake = 204 ± 70.6 %ID/g |
| Comparator Or Baseline | PSMA-617 (DOTA); Compatible with 177Lu/225Ac; Kidney uptake = 29.2 ± 5.14 %ID/g |
| Quantified Difference | ~7-fold higher renal retention for PSMA-11 and lack of therapeutic radiometal stability |
| Conditions | Preclinical biodistribution in LNCaP tumor-bearing mice at 60 min post-injection |
Buyers must select PSMA-11 exclusively for diagnostic PET workflows and procure DOTA-based alternatives if downstream therapeutic labeling (theranostics) is required.
PSMA-11 is the preferred precursor for the routine clinical production of [68Ga]Ga-PSMA-11 using automated synthesis modules. Because the HBED-CC chelator efficiently binds 68Ga at room temperature, facilities can streamline their production runs, reduce synthesis times to under 30 minutes, and avoid the hardware complexities and failure risks associated with high-temperature reactor modules required for DOTA-based ligands [1].
Due to its thermodynamic labeling profile, PSMA-11 is a highly suitable candidate for developing ready-to-use lyophilized cold kits. Manufacturers can formulate PSMA-11 with appropriate buffers and excipients (e.g., mannitol) into a single vial, allowing end-users to simply inject unpurified 68Ge/68Ga generator eluate directly into the vial at room temperature, achieving >95% radiochemical purity without further purification [2].
In the development of next-generation prostate cancer imaging agents (e.g., 18F-labeled tracers or novel chelator constructs), PSMA-11 serves as the mandatory reference comparator. Its established biodistribution profile, high binding affinity, and extensive clinical validation make it the essential baseline for evaluating the tumor-to-background ratios and internalization efficiencies of new diagnostic pipeline candidates [3].